molecular formula C11H16ClN3 B13625427 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine

Cat. No.: B13625427
M. Wt: 225.72 g/mol
InChI Key: CWPDYYZYYISCPX-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane moiety linked via a methyl group to a 4-chloro-1H-pyrazol-3-amine scaffold. The bicyclo[2.2.1] framework imparts rigidity and stereochemical specificity, which is critical for molecular recognition in therapeutic applications. Notably, bicyclo[2.2.1] derivatives have been identified as Cathepsin C inhibitors for respiratory diseases (e.g., TN2015000381) .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]heptanylmethyl)-4-chloropyrazol-3-amine

InChI

InChI=1S/C11H16ClN3/c12-10-6-15(14-11(10)13)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,13,14)

InChI Key

CWPDYYZYYISCPX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CN3C=C(C(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a bicyclo[2.2.1]heptane derivative with a suitable pyrazole precursor under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclo[2.2.1]heptane system distinguishes this compound from other bicyclic analogs. Key comparisons include:

Bicyclo System Example Compound Therapeutic Application Key Features Reference
[2.2.1] Target Compound Cathepsin C inhibition (respiratory) Rigid framework enhances target selectivity; five-membered ring synthesis
[3.2.1] SGLT2 inhibitors (e.g., ZA201203486) Type 2 diabetes Larger ring size may improve metabolic stability or solubility
[3.1.0] GlyT1/mGlu2 modulators (e.g., WO2013017657) Neurological disorders Smaller, strained framework influences binding kinetics

Research Findings :

  • Palladium-catalyzed reactions involving bicyclo[2.2.1]heptadiene derivatives predominantly yield five-membered cyclic compounds, contrasting with bicyclo[2.2.2] systems that form six-membered rings . This suggests that the [2.2.1] framework may limit synthetic flexibility but enhance stability in drug design.

Substituent Effects on the Pyrazole Ring

Variations in pyrazole substituents significantly alter physicochemical and biological properties:

Compound (CAS No.) Substituents Key Differences from Target Compound Potential Impact Reference
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine (1432680-01-7) 3-CH3, 5-NH2 Methyl at position 3 vs. chloro at 4 Increased lipophilicity; altered H-bonding
4-chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine (1006348-72-6) Dimethylpyrazole substituent Bulky substituent reduces steric accessibility Lower target affinity; modified metabolism
1-(Heptan-2-yl)-1H-pyrazol-4-amine (1240569-88-3) Linear alkyl chain Flexible chain vs. rigid bicyclo group Reduced selectivity; enhanced solubility

Research Implications :

  • The 4-chloro substituent in the target compound likely enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites. In contrast, methyl or alkyl groups (e.g., 1432680-01-7) may prioritize hydrophobic interactions .

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